tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 2455450-43-6
VCID: VC11721091
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
SMILES: CC(C)(C)OC(=O)NC1CC2CNCC2C1
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate

CAS No.: 2455450-43-6

Cat. No.: VC11721091

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate - 2455450-43-6

Specification

CAS No. 2455450-43-6
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Standard InChI Key RBDAMENQASWZDZ-ULKQDVFKSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1
SMILES CC(C)(C)OC(=O)NC1CC2CNCC2C1
Canonical SMILES CC(C)(C)OC(=O)NC1CC2CNCC2C1

Introduction

Chemical Structure and Stereochemical Considerations

The compound’s IUPAC name, tert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate, reflects its stereochemical complexity. The bicyclic system comprises a fused cyclopentane and pyrrolidine ring, with the Boc group attached to the secondary amine at position 5. Key structural features include:

  • Molecular Formula: C₁₂H₂₂N₂O₂

  • Molecular Weight: 226.32 g/mol

  • Stereochemistry: The rel-(3aR,5s,6aS) configuration denotes a relative stereochemistry where the substituents on the bicyclic system occupy specific spatial orientations. This stereochemistry is critical for interactions in biological systems or during synthetic transformations.

The isomeric SMILES string, CC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1, encodes the compound’s stereochemistry, highlighting the transannular bridge and Boc group placement. X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would typically resolve absolute configurations, though such data remain unpublished for this specific derivative.

Synthesis and Manufacturing

Boc Protection of Cyclopenta[c]pyrrole Amines

The synthesis involves reacting a cyclopenta[c]pyrrole amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol includes:

  • Dissolving the amine in an inert solvent (e.g., dichloromethane or toluene).

  • Adding Boc₂O and a base (e.g., triethylamine or DMAP) to scavenge HCl generated during the reaction.

  • Stirring at room temperature until completion, typically 2–6 hours.

The Boc group installs selectively on the secondary amine, leaving other functional groups (e.g., hydroxyls or ethers) untouched. This selectivity arises from the amine’s nucleophilicity and the reaction’s pH-controlled conditions .

Purification and Yield Optimization

Crude product purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Reported yields exceed 70% under optimized conditions, though byproducts like overprotected species or stereoisomers may require careful chromatographic separation .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (octanol-water)Estimated ~2.1 (calculated)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

The Boc group enhances lipophilicity, making the compound soluble in organic solvents but poorly water-soluble. This property facilitates its use in organic synthesis, where reactions often occur in tetrahydrofuran (THF) or dimethylformamide (DMF).

Applications in Pharmaceutical Chemistry

Amine Protection in Drug Synthesis

As a Boc-protected amine, this compound intermediates in synthesizing bioactive molecules. For example:

  • Antiviral Agents: Boc-protected amines resist degradation during coupling reactions, enabling the assembly of complex scaffolds like HIV protease inhibitors.

  • Kinase Inhibitors: The bicyclic core may mimic natural substrates, aiding in the design of ATP-competitive kinase inhibitors .

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